Introduction: A Versatile Halogenated Synthon
Introduction: A Versatile Halogenated Synthon
An In-Depth Technical Guide to 1,3-Dichloro-2,4-difluorobenzene for Advanced Research
1,3-Dichloro-2,4-difluorobenzene, identified by the CAS Number 36556-37-3 , is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis.[1][2][3] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific reactivity and physicochemical properties that are highly sought after by researchers in pharmaceuticals, agrochemicals, and materials science.[4][5] The strategic placement of these halogens allows for selective transformations, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, tailored for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in experimental design. The data below has been aggregated from authoritative chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 36556-37-3 | [1][2][3][4] |
| Molecular Formula | C₆H₂Cl₂F₂ | [1][2][3] |
| Molecular Weight | 182.98 g/mol | [1][3] |
| IUPAC Name | 1,3-dichloro-2,4-difluorobenzene | [3] |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | ~181 °C at 760 mmHg | [1][4][5] |
| Density | ~1.502 g/cm³ | [5] |
| Flash Point | 64.4 °C | [4][5] |
| Lipophilicity (XLogP3) | 3.4 | [1][3] |
| Purity | Typically ≥95% - 97% | [2][4] |
Synthesis and Mechanistic Insights
While multiple synthetic routes to halogenated benzenes exist, a common and logical approach involves the strategic introduction of substituents onto a simpler aromatic core. The following workflow illustrates a representative pathway for the synthesis of 1,3-dichloro-2,4-difluorobenzene, emphasizing the causality behind each transformation. This pathway is based on established organohalogen reactions, such as electrophilic aromatic substitution and Sandmeyer reactions.
Caption: Representative synthetic pathways to 1,3-dichloro-2,4-difluorobenzene.
Expert Rationale for Synthetic Choices:
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Electrophilic Chlorination (Stage 1): Starting with 1,3-difluorobenzene, direct chlorination using chlorine gas and a Lewis acid catalyst like ferric chloride (FeCl₃) is a standard method for electrophilic aromatic substitution. The fluorine atoms are ortho-, para-directing but deactivating. The chlorine atoms would be directed to the 2 and 4 positions, which are activated by both fluorine atoms.
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Nucleophilic Fluorination Route (Alternative): An industrially relevant approach often involves nucleophilic aromatic substitution (SₙAr). Starting with 2,4-dichloronitrobenzene, the nitro group strongly activates the ring towards nucleophilic attack. A fluoride source like potassium fluoride (KF) can displace the chlorine atoms, a process often facilitated by a phase transfer catalyst to improve solubility and reactivity.[6]
-
Functional Group Transformations: Following fluorination, the nitro group is reduced to an aniline (e.g., using catalytic hydrogenation with H₂ over Pd/C).[6] This aniline is a versatile intermediate.
-
Diazotization and Sandmeyer Reaction: The resulting aniline can be converted into a diazonium salt using sodium nitrite and a strong acid. This salt is then subjected to a Sandmeyer reaction with a chlorine source like copper(I) chloride to introduce the final chlorine atom, yielding the target molecule.[6] This multi-step process provides high regiochemical control.
Applications in Drug Development and Materials Science
The utility of 1,3-dichloro-2,4-difluorobenzene stems from its identity as a "synthon"—a molecular fragment designed for building larger, more complex molecules. Its primary value lies in the fields of medicinal chemistry and advanced materials.
Caption: Core application areas for 1,3-dichloro-2,4-difluorobenzene.
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Pharmaceutical Intermediate : This compound is a crucial intermediate in the synthesis of APIs.[4][5] The inclusion of fluorine is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, binding affinity, and bioavailability.[7] The chlorine atoms provide reactive sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build the carbon skeleton of a drug molecule. The presence of chlorine is a feature in over 250 FDA-approved drugs.[8]
-
Agrochemical Development : In agriculture, it is used to create next-generation pesticides and herbicides.[4] The specific halogenation pattern can lead to compounds with higher efficacy and better target specificity, contributing to more effective crop protection solutions.[4]
-
Materials Science : Its utility extends to the formulation of advanced materials. It can serve as a monomer in the synthesis of specialty polymers, where its incorporation can enhance properties like thermal stability and flame retardancy.[4] It is also explored in the development of liquid crystals, where the rigid, substituted aromatic core contributes to desirable mesomorphic (liquid crystal) phases.[4]
Safety and Handling Protocols
As with any halogenated aromatic compound, proper handling of 1,3-dichloro-2,4-difluorobenzene is essential. The following guidelines are derived from its Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, chemical-impermeable gloves (e.g., nitrile), and a lab coat.[9] For situations with a risk of inhalation, a full-face respirator may be necessary.[9]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] It should be stored away from sources of ignition, as it has a flash point of 64.4 °C.[4][5]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
Experimental Protocol: Accidental Spill Response
The following is a self-validating protocol for managing a small laboratory spill.
| Step | Action | Rationale |
| 1. Evacuate & Ventilate | Evacuate non-essential personnel from the immediate area. Ensure the fume hood is operating at maximum capacity. | Minimizes inhalation exposure. |
| 2. Remove Ignition Sources | Extinguish all nearby flames and turn off spark-producing equipment. | Prevents fire, as the compound is combustible. |
| 3. Don PPE | Wear appropriate PPE, including respiratory protection if the spill is significant. | Protects the responder from chemical contact and inhalation.[9] |
| 4. Contain & Absorb | Cover the spill with an inert absorbent material like vermiculite or sand. | Prevents the liquid from spreading. |
| 5. Collect & Dispose | Using spark-proof tools, carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[9] | Ensures proper containment and prevents environmental contamination. |
| 6. Decontaminate | Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. | Removes residual chemical traces. |
Spectroscopic Characterization
For researchers synthesizing or using this compound, identity and purity confirmation are paramount. While specific spectra are not provided in the search results, characterization would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR would show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine and chlorine atoms. ¹³C NMR would provide information on the number and electronic environment of the carbon atoms. Crucially, ¹⁹F NMR spectroscopy is essential for confirming the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS) : MS analysis would show a molecular ion peak corresponding to its molecular weight (182.98 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).
-
Infrared (IR) Spectroscopy : IR would show characteristic absorption bands for C-H, C=C (aromatic), C-F, and C-Cl bonds.
Researchers must run their own analytical tests on their specific batch to validate its structure and purity against reference standards.
References
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Lead Sciences. (n.d.). 1,3-Dichloro-2,4-difluorobenzene. Retrieved from [Link]
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Specialty Chemicals. (n.d.). Sourcing 1,3-Dichloro-2,4-difluorobenzene: A Guide for Chemical Buyers. Retrieved from [Link]
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Specialty Chemicals. (n.d.). 1,3-Dichloro-2,4-difluorobenzene: Key Properties and Applications in Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dichloro-2,4-difluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
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Organic Spectroscopy International. (2022). 1,3-dichloro-2-fluorobenzene. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dichloro-2-fluorobenzene, 98+%. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dichloro-2,3-difluorobenzene. Retrieved from [Link]
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Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dichloro-2,5-difluorobenzene. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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